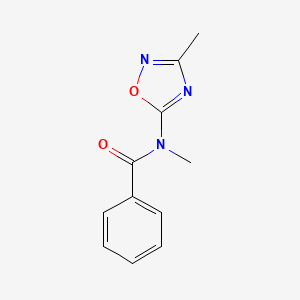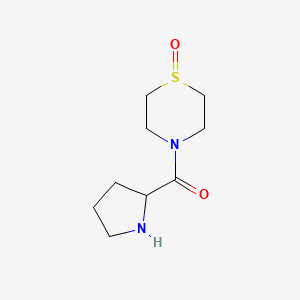
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone is a compound that features a unique combination of a thiomorpholine ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone typically involves the reaction of a thiomorpholine derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of oxidizing agents to introduce the oxidothiomorpholino group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiomorpholine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the behavior of thiomorpholine and pyrrolidine derivatives in biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring.
Thiomorpholine: Another related compound featuring a thiomorpholine ring.
Uniqueness
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone is unique due to the combination of both thiomorpholine and pyrrolidine rings in its structure. This dual functionality provides distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C9H16N2O2S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
(1-oxo-1,4-thiazinan-4-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C9H16N2O2S/c12-9(8-2-1-3-10-8)11-4-6-14(13)7-5-11/h8,10H,1-7H2 |
Clave InChI |
JOCBKIDJORSPSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCS(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


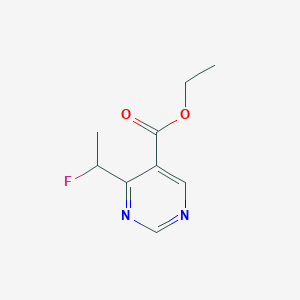

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
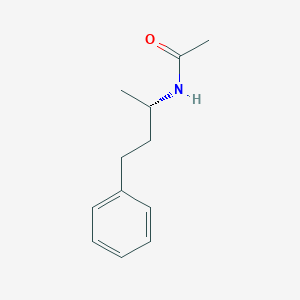
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)



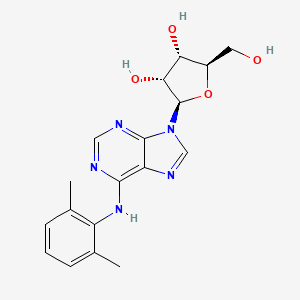
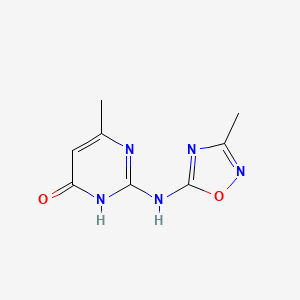
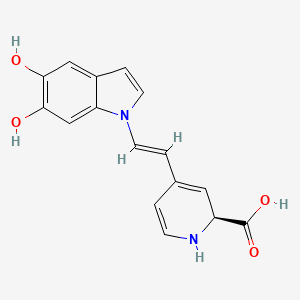
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)

